molecular formula C19H22N4O4S2 B2584770 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1396801-12-9

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2584770
CAS RN: 1396801-12-9
M. Wt: 434.53
InChI Key: YQXCZKUNGCJWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of the exact compound, related compounds have been synthesized through various methods. For instance, a compound with a similar benzo[d]thiazol-2-yl structure was synthesized through the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new compounds related to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide have shown promise in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) described the synthesis of zinc phthalocyanine derivatives that exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in PDT, indicating potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Compounds derived from 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide have shown significant antibacterial activity. Chohan et al. (2003) synthesized zinc complexes of benzothiazole-derived Schiff bases, demonstrating their effectiveness against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). Another study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of compounds related to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, with some compounds showing protection against picrotoxin-induced convulsion in evaluation studies. This suggests potential applications in developing anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-23(19-22-18-15(27-2)4-3-5-16(18)28-19)12-17(24)21-11-10-13-6-8-14(9-7-13)29(20,25)26/h3-9H,10-12H2,1-2H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXCZKUNGCJWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.